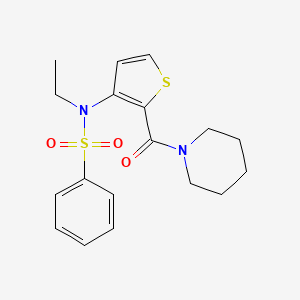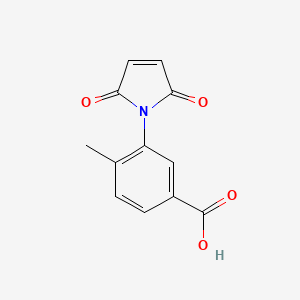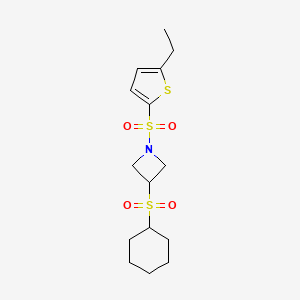![molecular formula C11H15Cl2N3S B2366061 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride CAS No. 2097895-33-3](/img/structure/B2366061.png)
3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride is a chemical compound that is widely used in scientific research. It is a thiazolyl-containing compound that has been shown to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
Decarboxylation of Pyruvate by Thiamine Analogues
Thiamine analogues, including compounds similar to 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride, have been studied for their role in the decarboxylation of pyruvate. This research explores the chemical properties and reactions of thiamine analogues, contributing to our understanding of biochemical processes involving thiamine derivatives (Yount & Metzler, 1959).
Synthesis of Biologically Active Compounds
Research into the synthesis of biologically active compounds includes the development of molecules containing thiazole rings, closely related to 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride. These compounds are of interest for their potential biological activity, including antimicrobial and antitumor effects (Párkányi & Schmidt, 2000).
HIV-1 Reverse Transcriptase Inhibition
In the context of HIV-1 research, thiazole derivatives similar to 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride have been synthesized and studied for their potential to inhibit HIV-1 reverse transcriptase. This highlights the compound's relevance in antiviral research (Meleddu et al., 2016).
Antitubercular Activity
Thiazole derivatives have been synthesized and evaluated for their antitubercular activity, indicating the potential medical applications of compounds like 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride in treating tuberculosis (Pattan et al., 2006).
Structure-Activity Relationship Studies
Bi-heterocyclic hybrid molecules containing a thiazole ring, similar to the subject compound, have been synthesized and analyzed for their interaction with various enzymes. This research contributes to understanding the structure-activity relationships of such compounds (Abbasi et al., 2019).
Conformational Analysis and In Silico Study
Compounds structurally related to 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride have undergone conformational and in silico analysis, providing insights into their chemical behavior and potential interactions (Popkova et al., 1992).
X-Ray Structures and ab initio Study
The crystal structures and conformational properties of compounds containing thiazole units, closely related to the compound of interest, have been determined using X-ray crystallography and ab initio calculations (Kaiser et al., 2000).
Synthesis and Antimicrobial Studies
The synthesis of thiazole derivatives and their subsequent evaluation for antimicrobial activities highlight the potential application of similar compounds in developing new antimicrobial agents (Patel et al., 2009).
Anticancer Properties
Thiazole derivatives have been synthesized and evaluated for their anticancer properties, demonstrating the relevance of compounds like 3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride in cancer research (Ostapiuk et al., 2015).
Propriétés
IUPAC Name |
3-[4-(aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S.2ClH/c1-7-2-3-8(13)4-10(7)11-14-9(5-12)6-15-11;;/h2-4,6H,5,12-13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVVQUQYZTYCGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC(=CS2)CN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B2365980.png)
![[(Z)-[1-[(4-chlorophenyl)methyl]-5-methyl-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2365981.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide hydrate](/img/no-structure.png)
![1-(4-Phenylpiperazino)-2-[[6-(4-pyridyl)pyridazin-3-yl]thio]ethanone](/img/structure/B2365983.png)


![1-[1-(2-Chlorophenyl)pyrrolidin-3-yl]methanamine](/img/structure/B2365987.png)

![Ethyl 2-{[(dimethylamino)methylene]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2365992.png)

![2-(Boc-amino)-4-[(Boc-amino)methyl]oxazole](/img/structure/B2365995.png)


![6-Bromo-2,8-dimethylimidazo[1,2-b]pyridazine](/img/structure/B2366001.png)